molecular formula C11H14ClNO4 B6592454 (R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride CAS No. 2061996-64-1

(R)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride

Cat. No.: B6592454
CAS No.: 2061996-64-1
M. Wt: 259.68 g/mol
InChI Key: IVKKOAMWYVPZCG-DDWIOCJRSA-N
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Description

®-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in several bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-methylenedioxybenzaldehyde and ®-alanine.

    Formation of Intermediate: The initial step involves the condensation of 3,4-methylenedioxybenzaldehyde with ®-alanine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Esterification: The amine is subsequently esterified with methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrochloride Formation: Finally, the methyl ester is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of ®-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of Bioactive Molecules: The compound serves as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.

Biology

    Enzyme Inhibition Studies: It is used in studies to understand enzyme inhibition mechanisms, particularly those involving aromatic amino acids.

Medicine

    Drug Development: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

    Material Science: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety is known to interact with aromatic amino acid residues in proteins, potentially inhibiting their function. This interaction can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • ®-Methyl 3-amino-3-(benzo[d][1,3]dioxol-4-yl)propanoate hydrochloride
  • (S)-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride
  • Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate

Uniqueness

®-Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the benzo[d][1,3]dioxole moiety also contributes to its distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4.ClH/c1-14-11(13)5-8(12)7-2-3-9-10(4-7)16-6-15-9;/h2-4,8H,5-6,12H2,1H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKKOAMWYVPZCG-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC2=C(C=C1)OCO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C1=CC2=C(C=C1)OCO2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2061996-64-1
Record name 1,3-Benzodioxole-5-propanoic acid, β-amino-, methyl ester, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2061996-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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